molecular formula C20H23NO4 B1236443 [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate CAS No. 6703-27-1

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate

Cat. No.: B1236443
CAS No.: 6703-27-1
M. Wt: 341.4 g/mol
InChI Key: MFXFQKMUCYHPFQ-BKRJIHRRSA-N
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Description

6-Acetylcodeine is a semi-synthetic opioid derived from codeine. It is an acetylated form of codeine, specifically at the 6-position. This compound is known for its analgesic properties and is often found as an impurity in illicit preparations of heroin . Its chemical formula is C20H23NO4, and it has a molecular weight of 341.40 g/mol .

Mechanism of Action

Target of Action

Acetylcodeine, similar to codeine, primarily targets the mu-opioid receptors in the brain . These receptors play a crucial role in mediating the analgesic effects of opioids. When acetylcodeine binds to these receptors, it triggers a series of signaling processes throughout the brain and the rest of the body .

Mode of Action

The interaction of acetylcodeine with its targets results in a reduction of pain sensation. This is achieved through the inhibition of the transmission of pain signals in the central nervous system . Additionally, acetylcodeine also has a sedative effect, which further helps in reducing the perception of pain .

Biochemical Pathways

Acetylcodeine is metabolized in the body through pathways similar to those of codeine . In most people, around 80% of codeine is conjugated to form codeine-6-glucuronide, which may have weak analgesic activity . Typically less than 10% of codeine undergoes cyp2d6-mediated o-demethylation to the potent analgesic, morphine . It is likely that acetylcodeine follows a similar metabolic pathway.

Pharmacokinetics

It is known that the metabolism of codeine, a closely related compound, varies among individuals due to differing cyp2d6 enzyme activity . This variability can lead to differing effects and associated adverse effects from the same dose of codeine . It is plausible that acetylcodeine exhibits similar pharmacokinetic properties.

Result of Action

The molecular and cellular effects of acetylcodeine’s action primarily involve the reduction of pain sensation. By binding to mu-opioid receptors, acetylcodeine triggers a series of signaling processes that inhibit the transmission of pain signals in the central nervous system . This results in an overall reduction in the perception of pain.

Action Environment

The action, efficacy, and stability of acetylcodeine could potentially be influenced by various environmental factors. It is known that the skin microbiome, which can be influenced by the environment, plays a role in the absorption and metabolism of certain drugs

Biochemical Analysis

Biochemical Properties

Acetylcodeine plays a significant role in biochemical reactions, particularly in the context of opioid metabolism. It interacts with various enzymes, including cytochrome P450 enzymes, which are responsible for its biotransformation. Acetylcodeine is metabolized into codeine and morphine, which then exert their pharmacological effects . The interactions between acetylcodeine and these enzymes are crucial for its detection and analysis in biological samples.

Cellular Effects

Acetylcodeine affects various types of cells and cellular processes. It influences cell function by binding to opioid receptors, which are G-protein-coupled receptors involved in cell signaling pathways. This binding leads to changes in gene expression and cellular metabolism, resulting in analgesic and euphoric effects. Acetylcodeine’s impact on cell signaling pathways and gene expression is similar to that of other opioids, such as morphine and codeine .

Molecular Mechanism

The molecular mechanism of acetylcodeine involves its binding to opioid receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and the modulation of pain perception. Acetylcodeine also undergoes enzymatic hydrolysis to form codeine and morphine, which further contribute to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetylcodeine change over time due to its stability and degradation. Acetylcodeine is relatively stable when stored at low temperatures, but it undergoes hydrolysis to codeine at higher temperatures and pH levels. Long-term studies have shown that acetylcodeine can be detected in biological samples for several weeks, depending on storage conditions .

Dosage Effects in Animal Models

The effects of acetylcodeine vary with different dosages in animal models. At low doses, acetylcodeine produces analgesic effects similar to those of codeine and morphine. At high doses, it can cause toxic effects, including respiratory depression and sedation. Threshold effects have been observed, with higher doses leading to more pronounced adverse effects .

Metabolic Pathways

Acetylcodeine is involved in several metabolic pathways, including its conversion to codeine and morphine by cytochrome P450 enzymes. These enzymes play a crucial role in the biotransformation of acetylcodeine, affecting its metabolic flux and metabolite levels. The interactions between acetylcodeine and these enzymes are essential for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Acetylcodeine is transported and distributed within cells and tissues through various transporters and binding proteins. It is primarily distributed to the brain, liver, and kidneys, where it exerts its pharmacological effects. The localization and accumulation of acetylcodeine in these tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of acetylcodeine is primarily in the cytoplasm, where it interacts with opioid receptors and undergoes enzymatic hydrolysis. Post-translational modifications and targeting signals direct acetylcodeine to specific compartments within the cell, influencing its activity and function .

Preparation Methods

6-Acetylcodeine can be synthesized through the acetylation of codeine. The process involves reacting codeine with acetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

6-Acetylcodeine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-11(22)24-16-7-5-13-14-10-12-4-6-15(23-3)18-17(12)20(13,19(16)25-18)8-9-21(14)2/h4-7,13-14,16,19H,8-10H2,1-3H3/t13-,14+,16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXFQKMUCYHPFQ-BKRJIHRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC)CCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC)CCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10985910
Record name Acetylcodeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6703-27-1
Record name Acetylcodeine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6703-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylcodeine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylcodeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6703-27-1
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Record name O-ACETYLCODEINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Reactant of Route 6
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Customer
Q & A
  • Q: Does acetylcodeine exhibit any pharmacological activity?
    • A: Acetylcodeine itself does not possess significant pharmacological activity. [] It's primarily recognized as a marker of illicit heroin use rather than a pharmacologically active compound.
    • A: The molecular formula of acetylcodeine is C20H23NO4, and its molecular weight is 341.4 g/mol. []
    • A: Gas chromatography-mass spectrometry (GC-MS) is widely employed for identifying and quantifying acetylcodeine in various matrices like urine, hair, and blood. [, , ]
      • A: The most common methods include:
        • Gas chromatography-mass spectrometry (GC-MS): Widely used for identification and quantification in urine, hair, and other matrices. Requires derivatization prior to analysis. [, , , , , , , ]
        • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for analyzing acetylcodeine in various biological matrices, including hair. [, , , , ]
        • High-performance liquid chromatography (HPLC): Often coupled with diode array detection or mass spectrometry for analysis of seized drug samples. [, ]
        • Thin-layer chromatography (TLC): Can be used as a screening method for acetylcodeine and other opiates in urine and seized drug samples. [, ]
      • A: Common extraction techniques include:
        • Solid-phase extraction (SPE): Widely used for extracting acetylcodeine and other opiates from various biological matrices like urine, blood, and oral fluid. [, , , ]
        • Liquid-liquid extraction (LLE): Employed for extracting acetylcodeine from urine, often followed by derivatization and GC-MS analysis. []
      • A: Acetylcodeine is a byproduct of illicit heroin synthesis and is not present in pharmaceutical-grade heroin. [, , , , , , ]
    • A: Yes, studies have shown that the ratio of acetylcodeine to 6-monoacetylmorphine can vary depending on the geographical origin and production methods of illicit heroin. [, , ]

      A: Yes, studies have explored the presence of acetylcodeine in oral fluid [, , , ] and sweat [] for monitoring illicit heroin use.

      A: Yes, there is a reported case of a feline fatality where postmortem liver analysis revealed the presence of acetylcodeine alongside heroin and its metabolites. []

      • A: Yes, studies indicate that acetylcodeine can form through transacetylation when diacetylmorphine and codeine are co-administered. []

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